

Technical Guide: 6-Aldehydoisophiopogonone B

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Compound of Interest

Compound Name: 6-Aldehydoisophiopogonone B

Cat. No.: B12406760

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisophiopogonone B is a homoisoflavonoid naturally occurring in the tuberous roots of *Ophiopogon japonicus* (Liliaceae), a plant widely used in traditional Chinese medicine. As a member of the homoisoflavonoid class, this compound is of significant interest to the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of **6-Aldehydoisophiopogonone B**, including its chemical identity, physicochemical properties, and known biological activities, with a focus on experimental protocols and relevant cellular signaling pathways.

Chemical and Physical Properties

6-Aldehydoisophiopogonone B is identified by the CAS Number 112500-89-7. A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source
CAS Number	112500-89-7	[1]
Molecular Formula	C ₁₉ H ₁₆ O ₆	[1]
Molecular Weight	340.33 g/mol	
Purity	≥98% (via HPLC)	[1]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Biological Activities and Signaling Pathways

Research into the specific biological effects of **6-Aldehydoisoophiopogonone B** is still emerging. However, studies on extracts from *Ophiopogon japonicus* and closely related homoisoflavonoids indicate significant antioxidant and anti-inflammatory potential.

Antioxidant Activity

Homoisoflavonoids from *Ophiopogon japonicus* are recognized for their antioxidant properties. While specific IC₅₀ values for **6-Aldehydoisoophiopogonone B** are not yet published, the antioxidant capacity of extracts rich in these compounds has been demonstrated through various in-vitro assays. The primary mechanism is believed to be through the scavenging of free radicals, a common characteristic of phenolic compounds.

Anti-inflammatory Activity and Proposed Signaling Pathway

Direct studies on the anti-inflammatory mechanism of **6-Aldehydoisoophiopogonone B** are limited. However, research on other homoisoflavonoids isolated from *Ophiopogon japonicus* provides valuable insights into a probable mechanism of action involving the inhibition of key inflammatory mediators.

Compounds structurally similar to **6-Aldehydoisophiopogonone B** have been shown to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as Interleukin-1 β (IL-1 β) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is often mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response. The MAPK cascade, including ERK1/2 and JNK, can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF- κ B), a master regulator of inflammatory gene expression. By inhibiting the phosphorylation of key proteins in the MAPK pathway, homoisoflavonoids can prevent the activation of NF- κ B and subsequent transcription of genes for iNOS, COX-2, and various pro-inflammatory cytokines.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

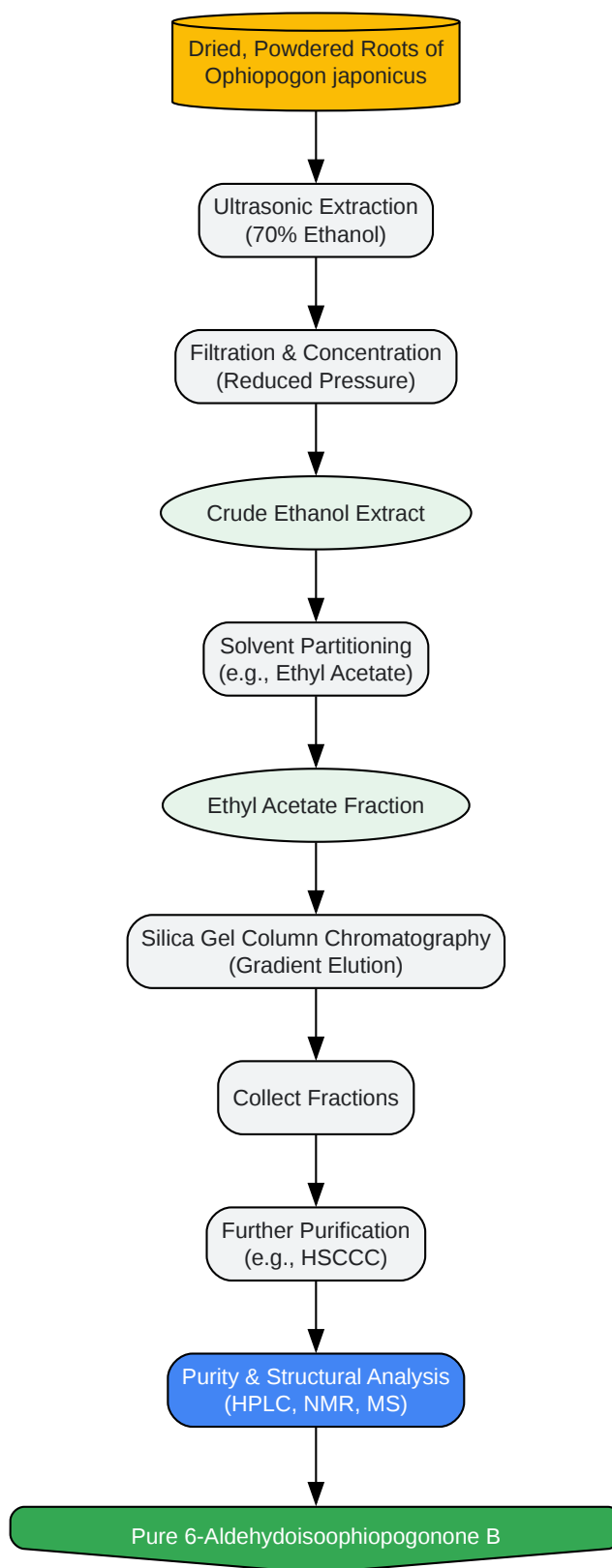
Based on this evidence from related compounds, a proposed anti-inflammatory signaling pathway is illustrated below.

Experimental Protocols

This section details common methodologies for the isolation of **6-Aldehydoisoophiopogonone B** and for assessing its potential biological activity.

Isolation and Purification of Homoisoflavonoids from *Ophiopogon japonicus*

The following protocol is a generalized workflow based on established methods for extracting and isolating homoisoflavonoids, including **6-Aldehydoisoophiopogonone B**.



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Caption: General workflow for isolation and purification.

Methodology Details:

- **Extraction:** Dried and powdered roots of *O. japonicus* are typically extracted using a solvent such as 70% ethanol, often with the aid of ultrasonication to enhance efficiency.
- **Concentration:** The resulting extract is filtered and then concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract undergoes liquid-liquid partitioning. An ethyl acetate fraction is commonly collected as it is enriched with homoisoflavonoids.
- **Chromatography:**
 - **Silica Gel Column Chromatography (SGCC):** The ethyl acetate fraction is subjected to SGCC with a gradient elution system (e.g., petroleum ether-ethyl acetate) to separate compounds based on polarity.
 - **High-Speed Counter-Current Chromatography (HSCCC):** Fractions containing the target compound are often further purified using HSCCC for higher resolution and purity.
- **Analysis:** The purity of the isolated **6-Aldehydoisophiopogonone B** is confirmed using High-Performance Liquid Chromatography (HPLC). Structural elucidation is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In-Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).

Methodology Details:

- **Cell Culture:** RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
- **Pre-treatment:** Cells are pre-treated with various concentrations of **6-Aldehydoisophiopogonone B** for a specified period (e.g., 2 hours).

- Stimulation: Cells are then stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
- Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
- Data Analysis: The absorbance is measured spectrophotometrically (at ~540 nm). The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value (the concentration required to inhibit 50% of NO production) is then determined.[4][5]

Conclusion

6-Aldehydoisoophiopogonone B is a promising natural product with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While direct evidence for its biological activity is still being gathered, studies on related homoisoflavonoids suggest a mechanism of action involving the modulation of the MAPK and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological profile of this compound and unlock its full potential in drug discovery and development.

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